Methylcapsaicin
Overview
Description
Methylcapsaicin is a derivative of Capsaicin, a unique alkaloid found primarily in the fruit of the Capsicum genus . Capsaicin is known for its spicy flavor and is generally extracted directly from fruit . It is a chemical irritant and neurotoxin for mammals, including humans, and produces a sensation of burning in any tissue with which it comes into contact .
Synthesis Analysis
Capsaicinoids, including Methylcapsaicin, are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors), and they generally accumulate in the placental tissue of the chili pepper fruits . The pungency grade depends on the genotype of the plant but is also affected by external stimuli .Molecular Structure Analysis
The molecular structure of Methylcapsaicin, like other capsaicinoids, consists of amides of vanillylamine with branched-chain fatty acids . Advances in analytical techniques are being used in the study of capsaicin to increase the knowledge about its molecular characterization and structural-activity relationship .Scientific Research Applications
Chemical Properties and Pharmacological Actions
Methylcapsaicin, a variant of capsaicinoids found in chili peppers, has been studied for its diverse pharmacological actions. Capsaicinoids like capsaicin and methylcapsaicin influence capsaicin-sensitive afferent nerves, impacting various organ defenses, including the gastrointestinal tract. This has prompted research into their potential as drug compounds or components in drug combinations for human medical therapy. These investigations cover physiology, pharmacology, toxicology, and potential therapeutic applications (Mózsik et al., 2009).
Impact on Sensory Afferent Nerves and Gastrointestinal Function
Capsaicinoids demonstrate specific actions on sensory afferent nerves, modifying gastrointestinal function under certain conditions. This has led to the exploration of capsaicinoids for producing orally applicable drugs or drug combinations for use in human therapy. The interdisciplinary review by Mózsik et al. (2009) presents a comprehensive overview of the chemical, physiological, pharmacological, and toxicological actions of capsaicinoids from plant chemistry to potential applications in human observations.
Capsaicinoids in Pain Management and Neurological Applications
Research into the use of capsaicinoids in pain management, particularly for conditions like vasomotor rhinitis, has shown promising results. Intranasal applications of capsaicin have been found to alleviate symptoms in patients, suggesting a potential role in treating certain types of neuropathic pain (Marabinil et al., 2004). Additionally, the effect of dihydrocapsaicin on cerebral and blood-brain barrier damage in cerebral ischemia and reperfusion models indicates a potential neuroprotective role. It suggests that capsaicinoids could aid in the development of treatments for cerebral ischemia/reperfusion injury (Janyou et al., 2017).
Capsaicin in Oncology and Cancer Research
Capsaicin has also been explored for its anti-cancer properties. Its chemo-preventive effects are linked to its ability to exert anti-mutagenic, antioxidant, and anti-inflammatory activities. However, the clinical application in cancer treatment is still limited and requires further research (Adetunji et al., 2022).
Future Directions
Research interest in capsaicinoids, including Methylcapsaicin, has increased recently due to its potential for commercial use, including food products, dietary supplements, pharmaceutical, and self-defence products . Future research directions include the development of efficient qualitative and quantitative methods of capsaicinoids, the exploration of its anti-cancer properties, and the development of new formulations and drug delivery mechanisms .
properties
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-2,8-dimethylnon-6-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-14(2)8-6-5-7-9-15(3)19(22)20-13-16-10-11-17(21)18(12-16)23-4/h6,8,10-12,14-15,21H,5,7,9,13H2,1-4H3,(H,20,22)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGGJPZAHOHGI-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylcapsaicin | |
CAS RN |
17514-11-3 | |
Record name | Methylcapsaicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Historically, capsicum has provided potent and characteristic sensory properties to foods. This review summarizes the progress made to date in understanding this unique product. …
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